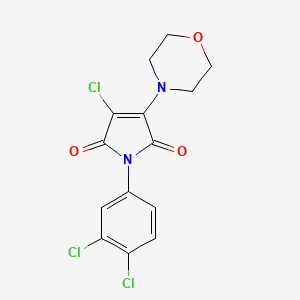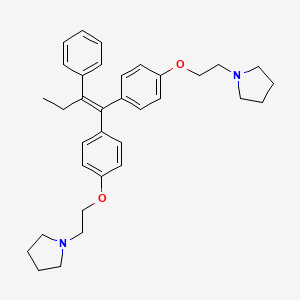![molecular formula C13H8BrF2N5 B1680693 3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine CAS No. 883093-10-5](/img/structure/B1680693.png)
3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine
Overview
Description
RO4938581 is a nootropic drug invented in 2009 by a team working for Hoffmann-La Roche. It acts as a subtype-selective inverse agonist at the alpha 5 subtype of the benzodiazepine binding site on the gamma-aminobutyric acid A receptor . This compound has shown promise as a cognitive enhancer, particularly in the context of learning and memory .
Mechanism of Action
Target of Action
The primary target of RO4938581 is the α5 subtype of the benzodiazepine binding site on the GABA A receptor . The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain. The α5 subtype is associated with cognitive functions, making it a promising target for cognitive enhancement .
Mode of Action
RO4938581 acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABA A receptor . An inverse agonist reduces the activity of a receptor beyond its basal level, as opposed to an antagonist which merely blocks the receptor’s activity. This means that RO4938581 reduces the inhibitory effects of the GABA A receptor, potentially enhancing cognitive function .
Biochemical Pathways
It is known that the compound modulates the gabaergic system, which plays a crucial role in numerous neurological processes, including cognition . By selectively targeting the α5 subtype of the GABA A receptor, RO4938581 may influence various downstream effects related to cognitive function .
Result of Action
RO4938581 has been shown to have a promising potential as a nootropic, or cognitive enhancer . Furthermore, it has been investigated for the alleviation of cognitive dysfunction in Down syndrome .
Biochemical Analysis
Biochemical Properties
RO4938581 is a potent inverse agonist at the GABAA α5 receptor . It has both binding and functional selectivity . This compound enhances hippocampal long-term potentiation (LTP), a process that is crucial for learning and memory .
Cellular Effects
RO4938581 has been shown to reverse scopolamine-induced working memory impairment and diazepam-induced spatial learning impairment . This suggests that it has significant effects on various types of cells and cellular processes, particularly those involved in learning and memory.
Molecular Mechanism
The molecular mechanism of action of RO4938581 involves its role as an inverse agonist at the GABAA α5 receptor . By binding to this receptor, it modulates the activity of GABA, the predominant inhibitory neurotransmitter in the mammalian central nervous system .
Dosage Effects in Animal Models
In animal models, RO4938581 has been shown to reverse cognitive impairments at doses of 0.3–1 mg/kg and 1–10 mg/kg . This suggests that the effects of this compound can vary with different dosages.
Preparation Methods
The synthesis of RO4938581 involves several steps, starting with the preparation of the core structure, which is an imidazo-triazolo-benzodiazepine. The synthetic route typically involves the following steps:
Formation of the imidazo ring: This step involves the cyclization of a suitable precursor to form the imidazo ring.
Introduction of the triazolo ring: This step involves the formation of the triazolo ring through a cyclization reaction.
Formation of the benzodiazepine ring: This step involves the cyclization of the intermediate to form the benzodiazepine ring.
Introduction of substituents:
Industrial production methods for RO4938581 would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
RO4938581 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of various oxidation products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, leading to the formation of reduced products.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens. The major products formed from these reactions depend on the specific conditions used, but can include various oxidized, reduced, and substituted derivatives of RO4938581 .
Scientific Research Applications
Comparison with Similar Compounds
RO4938581 is unique in its selectivity for the alpha 5 subtype of the gamma-aminobutyric acid A receptor, which distinguishes it from other compounds that target gamma-aminobutyric acid A receptors more broadly . Similar compounds include:
Basmisanil (RO5186582): Another compound developed by Hoffmann-La Roche that targets the alpha 5 subtype of the gamma-aminobutyric acid A receptor.
QH-II-066: A positive modulator of the alpha 5 subtype of the gamma-aminobutyric acid A receptor.
RO4938581’s unique selectivity for the alpha 5 subtype of the gamma-aminobutyric acid A receptor makes it a valuable tool for studying the function of this receptor and for developing new cognitive enhancers .
Properties
IUPAC Name |
15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2N5/c14-7-1-2-9-8(3-7)13-17-5-19-21(13)4-10-11(12(15)16)18-6-20(9)10/h1-3,5-6,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRYPJIKHMNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)Br)C4=NC=NN41)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045378 | |
| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883093-10-5 | |
| Record name | RO-4938581 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883093105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-4938581 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5NA2M82J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of RO4938581?
A: RO4938581 acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor. [] This means it binds to a specific site on the receptor, distinct from the GABA binding site, and reduces the receptor's response to GABA, an inhibitory neurotransmitter. [] By selectively inhibiting GABAA α5 receptors, RO4938581 reduces excessive GABAergic inhibition in the brain. [] You can find more information in the study "Reducing GABAA α5 Receptor-Mediated Inhibition Rescues Functional and Neuromorphological Deficits in a Mouse Model of Down Syndrome" [].
Q2: What effects does RO4938581 have on Down syndrome mouse models?
A2: Studies utilizing the Ts65Dn mouse model of Down syndrome demonstrate that chronic treatment with RO4938581 leads to several beneficial outcomes, including:
- Improved spatial learning and memory: RO4938581 treatment rescued deficits in spatial learning and memory tasks. []
- Enhanced hippocampal synaptic plasticity: Treatment restored impaired hippocampal synaptic plasticity, a crucial process for learning and memory. []
- Increased adult neurogenesis: RO4938581 normalized the reduced levels of adult neurogenesis observed in the hippocampus of Ts65Dn mice. []
- Normalization of GABAergic synapse markers: Treatment reversed the increased density of GABAergic synapse markers in the hippocampus, suggesting a restoration of inhibitory/excitatory balance. []
- Reduced hyperactivity: RO4938581 suppressed hyperactivity in Ts65Dn mice without inducing anxiety or affecting motor abilities. []
Q3: Are there specific protein anomalies in Down syndrome that RO4938581 might target?
A: While the exact mechanisms are still under investigation, research indicates that RO4938581 might contribute to rescuing protein anomalies observed in the Ts65Dn mouse model of Down syndrome. [] Further research is needed to fully elucidate these effects.
Q4: Has RO4938581 shown efficacy in other models of cognitive impairment?
A: Yes, beyond Down syndrome models, RO4938581 has demonstrated potential in attenuating cognitive deficits induced by phencyclidine (PCP) in rats. [] This suggests broader applicability in addressing cognitive dysfunction.
Q5: What is the pharmacological profile of RO4938581?
A: RO4938581 is recognized as a potent and selective GABAA α5 inverse agonist. [, ] This selectivity towards the α5 subunit is noteworthy, as it differentiates RO4938581 from other GABAergic drugs and may contribute to its favorable effect profile. You can explore more details in "The Discovery and Unique Pharmacological Profile of RO4938581 and RO4882224 as Potent and Selective GABAA α5 Inverse Agonists for the Treatment of Cognitive Dysfunction." [, ]
Q6: Are there any known metabolic interactions with RO4938581?
A: Studies in rats indicate that RO4938581 exhibits strong CYP1A2 autoinduction properties. [] This highlights the importance of considering potential drug-drug interactions during development and clinical use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)

![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)








